molecular formula C8H7N B1671886 Indole CAS No. 120-72-9

Indole

Cat. No. B1671886
CAS RN: 120-72-9
M. Wt: 117.15 g/mol
InChI Key: SIKJAQJRHWYJAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole synthesis has been a subject of interest for organic chemists for more than a century . The indole alkaloids, ranging from lysergic acid to vincristine, have long inspired organic synthesis chemists . Interest in developing new methods for indole synthesis has burgeoned over the past few years . These new methods have been fragmented across the literature of organic chemistry .


Molecular Structure Analysis

Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It is primarily protonated at the C3, rather than N1, owing to the enamine-like reactivity of the portion of the molecule located outside of the benzene ring .


Chemical Reactions Analysis

Indole undergoes electrophilic substitution, mainly at position 3 . One of the most efficient processes for creating C–C bonds between indoles and electron-deficient substrates is the alkylation reaction . In this reaction, Cu-catalyzed processes have gained attention for their ability to yield alkylated products .


Physical And Chemical Properties Analysis

Indole is a solid at room temperature . It has a molar mass of 117.151 g·mol−1, a density of 1.1747 g/cm3, a melting point of 52 to 54 °C, and a boiling point of 253 to 254 °C . It is soluble in hot water and has an acidity (pKa) of 16.2 .

Scientific Research Applications

Chemical Analysis and Biological Functions

  • Indolealkylamines and related compounds have been widely studied, with advances in analytical techniques like paper chromatography, spectrophotometry, and spectrophotofluorometry playing a crucial role. These studies have helped to understand the metabolic pathways, physiological roles, and pharmacological effects of indole compounds (Hanson, 1966).

Asymmetric Catalysis and Synthesis

  • Indole derivatives, crucial in bioactive molecules, have garnered attention in organic synthesis and pharmaceutical research. The use of chiral catalysts in synthesizing 3-substituted indole derivatives is a significant area of development, with research focusing on reaction mechanisms (Zhang Pei-we, 2013).

Palladium-Catalyzed Reactions

  • The synthesis and functionalization of indoles using palladium-catalyzed reactions have revolutionized the field. This approach is tolerant of various functionalities and applicable to complex molecules, thereby influencing organic synthesis significantly (Cacchi & Fabrizi, 2005).

Environmental Bioremediation

  • Indole, recognized as an N-heterocyclic aromatic pollutant, is also a signaling molecule with diverse roles in bacterial physiology, pathogenesis, and human diseases. Research on indole's metabolism and degradation is vital for environmental treatment and understanding its biological functions (Ma, Zhang, & Qu, 2018).

Medicinal Chemistry

  • Indole is prominent in drug discovery, resembling protein structures and displaying a range of pharmacological activities. Recent research focuses on synthesizing indole analogues and exploring their therapeutic potentials, including anticancer, antimicrobial, and antidiabetic activities (Kumari & Singh, 2019).

Plant Defense Mechanisms

  • Indole functions as a priming agent against pathogens in plants, enhancing resistance through earlier and stronger defensive gene expression. Its role in plant defense indicates its broad biological significance (Shen, Liu, Wang, & Wang, 2018).

Interkingdom Signaling

  • Indole serves as an interspecies and interkingdom signaling molecule, influencing bacterial pathogenesis, eukaryotic immunity, and even plant and animal interactions. This highlights its role in various biological and ecological processes (Lee, Wood, & Lee, 2015).

Biooxidationand Enzymatic Processes

  • The biooxidation of indole leads to the formation of important biochemical molecules and compounds. This process involves various enzymes and pathways, significantly contributing to agricultural, pharmaceutical, and environmental applications (Yuan, Liu, & Xiao, 2011).

Multicomponent Reactions in Organic Synthesis

  • Indoles are key in the synthesis of various organic compounds. Their application in multicomponent reactions has led to the creation of novel heterocyclic compounds with significant biomedical relevance (Mohammadi Ziarani et al., 2018).

Sustainable Aromatic Unit for Biopolyesters

  • Indole has been explored as a sustainable aromatic unit for synthesizing polyesters. The resulting polyesters exhibit superior thermal quality and can form clear transparent films, underscoring indole's potential in sustainable material science (Wang, Arza, & Zhang, 2018).

Exploration as Therapeutics

  • Indoles, being integral to many biological systems, have been explored extensively for their therapeutic applications in conditions like cancer, microbial infections, and cardiovascular diseases. The molecular architecture of indole makes it a prime candidate for drug development (Chadha & Silakari, 2017).

Antimicrobial Properties

  • Indole derivatives have been studied for their antibacterial and antifungal properties. Research in this area aims to develop new molecules with improved therapeutic efficacy and reduced side effects (Kumar et al., 2023).

Safety And Hazards

Indole causes serious eye damage and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves, eye protection, and face protection .

Future Directions

Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been discussed . This review will definitely offer the platform for researchers to strategically design diverse novel indole derivatives having different promising pharmacological activities with reduced toxicity and side effects .

properties

IUPAC Name

1H-indole
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InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H
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InChI Key

SIKJAQJRHWYJAI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CN2
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Molecular Formula

C8H7N
Record name indole
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Related CAS

64809-15-0, 82451-55-6
Record name 1H-Indole, dimer
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Record name Polyindole
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DSSTOX Substance ID

DTXSID0020737
Record name Indole
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Molecular Weight

117.15 g/mol
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Physical Description

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions
Record name Indole
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Boiling Point

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg
Record name Indole
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Solubility

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol)
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Density

1.22 g/cu m at 25 °C
Record name INDOLE
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Vapor Pressure

0.01 [mmHg], 0.0122 mm Hg at 25 °C
Record name Indole
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Record name INDOLE
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Mechanism of Action

The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity.
Record name INDOLE
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Product Name

Indole

Color/Form

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes

CAS RN

120-72-9
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Melting Point

52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indole-6-carbaldehyde (99 mg, 0.68 mmol) and tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate 3 (256 mg, 0.68 mmol) in 2-propanol (3 mL) was added sodium borohydride (30 mg, 0.82 mmol). The reaction mixture was stirred for 12 h., quenched with methanol, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 ethyl acetate/hexanes) provided indole (50 mg): 1H NMR (300 MHz, CDCl3) δ 8.41 (br s, 1H), 7.60 (d, J=8 Hz, 1H), 7.38 (s, 1H), 7.21 (t, J=3 Hz, 1H), 7.04 (dd, J=8, 1 Hz, 1H), 6.71-6.73 (m, 3H), 6.61-6.68 (m, 1H), 6.53 (s, 1H), 5.38 (br s, 2H), 4.66 (d, J=9 Hz, 1H), 3.89 (s, 2H), 3.49-3.54 (m, 1H), 2.91-2.98 (m, 1H), 2.62-2.73 (m, 3H), 1.35 (s, 9H).
Quantity
99 mg
Type
reactant
Reaction Step One
Name
tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
Quantity
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reactant
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reactant
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Quantity
10 μmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Name
K2HPO4 KH2PO4
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Principle of Step 1: ONPG substituting for lactose is metabolized with β-galactosidase. At 44.5° C. E. coli grow and utilize ONPG and produce indole. β-galactoside turns the medium yellow. In the yellow colored medium, both fecal coliforms and E. coli are present. In samples which do not have a yellow color, there are no fecal coliforms and E. coli.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
lactose
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

pyridines, such as pyridine, methylpyridine, ethylpyridine, propylpyridine, dimethylpyridine, ethylmethylpyridine, trimethylpyridine, phenylpyridine, benzylpyridine and pyridine chloride;
[Compound]
Name
pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine chloride
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Reaction Step Eleven

Synthesis routes and methods V

Procedure details

To a solution of 5-hydroxy indole (1.33 g, 10 mmol) and 4-benzyloxymethyl-6-chloro-pyrimidine (2.35 g, 10 mmol) in acetonitrile (20 mL) is added DBU. After 16 h at rt the solution is concentrated under reduced pressure. The residue is purified by FCC (EtOAc/Heptane from 0% to 40%) to give 546-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole. MS (ESI) m/z 447.0 (M+1).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole
Reactant of Route 2
Indole
Reactant of Route 3
Indole
Reactant of Route 4
Indole
Reactant of Route 5
Indole
Reactant of Route 6
Indole

Citations

For This Compound
1,350,000
Citations
DF Taber, PK Tirunahari - Tetrahedron, 2011 - ncbi.nlm.nih.gov
… In this review, we present a framework for the classification of all indole syntheses. … indole syntheses will be universally understood. As authors conceive of new approaches to the indole …
Number of citations: 720 www.ncbi.nlm.nih.gov
GW Gribble - Journal of the Chemical Society, Perkin Transactions 1, 2000 - pubs.rsc.org
… 3 Hemetsberger indole synthesis 4.4 Quéguiner azacarbazole synthesis 4.5 Iwao indole synthesis 4.6 Magnus indole synthesis 4.7 Feldman indole synthesis 4.8 Miscellaneous …
Number of citations: 060 pubs.rsc.org
M Inman, CJ Moody - Chemical Science, 2013 - pubs.rsc.org
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity. Unusual and complex molecular architectures occur among their natural derivatives. As a result, …
Number of citations: 615 pubs.rsc.org
G Bartoli, R Dalpozzo, M Nardi - Chemical Society Reviews, 2014 - pubs.rsc.org
… to 7-substituted indoles, because the classical indole syntheses generally fail in their preparation. The … This review will focus on the use of the Bartoli indole synthesis as the key step in …
Number of citations: 190 pubs.rsc.org
JH Lee, J Lee - FEMS microbiology reviews, 2010 - academic.oup.com
… quantities of indole. Although it has been known for over 100 years that many bacteria produce indole, the … Here we discuss our current knowledge and perspectives on indole signaling. …
Number of citations: 927 academic.oup.com
RB Van Order, HG Lindwall - Chemical Reviews, 1942 - ACS Publications
… 3-Nitroindole, which cannot be obtained from indole by the use of nitric acid, may be … ethylate upon indole (6). Nencki (279) treated a saturated aqueous solution of indole with fuming …
Number of citations: 194 pubs.acs.org
DA Shirley, PA Roussel - Journal of the American Chemical …, 1953 - ACS Publications
… Action of excess n-butyllithium on indole followed by … lb Iii view of the failure of indole to undergo Cmetalation, we … its identity to the product of Fischer indole synthesis from the ct-methyl- …
Number of citations: 156 pubs.acs.org
ME Tanner - Natural product reports, 2015 - pubs.rsc.org
Covering: up to 2014 Prenylated indole alkaloids comprise a … install prenyl groups onto the indole core have been discovered. … at all positions on the indole ring. This highlight article will …
Number of citations: 126 pubs.rsc.org
T Kawasaki, K Higuchi - Natural product reports, 2005 - pubs.rsc.org
… His current research is the synthesis of biologically active natural products containing the indole skeleton, and peptide mimics. … As a result, there will be some overlap with marine …
Number of citations: 414 pubs.rsc.org
B Robinson - Chemical reviews, 1963 - ACS Publications
… indoles have been prepared by the Fischer method merely as intermediates in syntheses and therefore no attempt has been made in this review to tabulate all known cases of indole …
Number of citations: 714 pubs.acs.org

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